2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Overview
Description
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the oxazoline ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropanol under basic conditions. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline exerts its effects involves interactions with various molecular targets. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can also contribute to the compound’s overall properties by affecting its electronic distribution and steric hindrance.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenyl isothiocyanate
- 2-Methoxyphenylamine
Uniqueness
Compared to similar compounds, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct chemical and physical properties. The combination of the methoxyphenyl group and the oxazoline ring makes it a versatile compound with diverse applications in various fields.
Biological Activity
Overview
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound classified as an oxazoline, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has gained interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited specific research on its biological effects, its structural features suggest possible interactions with various biological targets.
- Chemical Formula : C₁₂H₁₅NO
- Molecular Weight : 201.25 g/mol
- CAS Number : 57598-33-1
The presence of a methoxy group and two methyl groups enhances the compound's solubility and reactivity, making it suitable for various applications in chemical synthesis and material science.
The biological activity of this compound is thought to arise from its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding. The oxazoline ring may facilitate these interactions, influencing the compound's pharmacodynamics.
Potential Biological Activities
While specific studies on this compound are sparse, compounds within the oxazoline class have been explored for various biological activities:
- Antimicrobial Properties : Some oxazolines have demonstrated antimicrobial activity against a range of pathogens. This suggests that similar derivatives may exhibit comparable effects.
- Anticancer Activity : Research indicates that structurally related compounds can act as anticancer agents by targeting specific cellular pathways .
- Ligand Behavior : The unique structure allows it to function as a ligand in coordination chemistry, which can be beneficial in drug design and discovery.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropanol under basic conditions. This process forms an intermediate amide that subsequently cyclizes to create the oxazoline ring.
Biological Testing
Although specific biological testing data for this compound is limited, related studies have shown promising results for oxazolines in general:
- Antifungal Activity : A study on oxazole derivatives indicated that certain compounds exhibited significant antifungal activity against plant pathogens, suggesting potential agricultural applications .
- Anticancer Drug Discovery : Research has highlighted the potential of oxazole-based molecules in anticancer drug discovery, emphasizing their ability to interact with DNA and inhibit cancer cell proliferation .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methoxyphenyl isocyanate | Isocyanate | Contains an isocyanate functional group |
2-Methoxyphenyl isothiocyanate | Isothiocyanate | Features a thiocarbonyl group |
2-Methoxyphenylamine | Aniline | Contains an amine group |
This compound | Oxazoline | Unique combination of methoxyphenyl and oxazoline ring |
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDUNGBWVZKWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206225 | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-33-1 | |
Record name | 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057598331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57598-33-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3076TTS1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole?
A1: The research states that the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole adopts an envelope conformation []. This means that four of the five atoms in the ring are coplanar, while the fifth atom (the methylene carbon in this case) is out of that plane.
Q2: Is 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole a planar molecule?
A2: Although the oxazole ring itself is not perfectly planar, the molecule as a whole is described as approximately planar. The dihedral angle between the mean plane of the oxazole ring (excluding the out-of-plane methylene carbon) and the aromatic ring is reported as 8.6° []. This small dihedral angle suggests a relatively planar overall structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.